molecular formula C21H22ClN3O2S B11449194 5-(4-chlorophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-chlorophenyl)-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11449194
M. Wt: 415.9 g/mol
InChI Key: AURFPNKMHBPWOS-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the ethylsulfanyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the quinoline ring: This step may involve cyclization reactions under specific conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

5-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H22ClN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-5-7-12(22)8-6-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27)

InChI Key

AURFPNKMHBPWOS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)N1

Origin of Product

United States

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